molecular formula C11H14O2 B2520262 (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol CAS No. 209256-59-7

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol

Cat. No.: B2520262
CAS No.: 209256-59-7
M. Wt: 178.231
InChI Key: VTVUNBHHPCWCGD-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is an organic compound with the molecular formula C11H14O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a methanol group attached to the benzofuran ring, which imparts unique chemical properties.

Scientific Research Applications

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .

Safety and Hazards

The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Future Directions

Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated and aminated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the methanol group, resulting in different chemical properties.

    4-Hydroxybenzofuran: Contains a hydroxyl group instead of a methanol group, leading to variations in reactivity and biological activity.

    Benzofuran: The parent compound, which serves as the core structure for various derivatives.

Uniqueness

(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is unique due to the presence of the methanol group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVUNBHHPCWCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2-Dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid (8.6 g, 45 mmol) was reduced with LAH (3.41 g, 89 mmol) similar to the above procedures to give the product as a clear oil (7.35 g, 93%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.41 g
Type
reactant
Reaction Step Two
Yield
93%

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